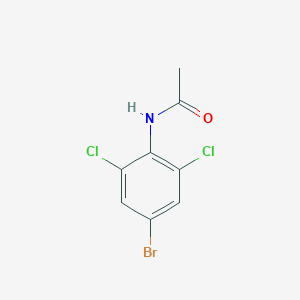

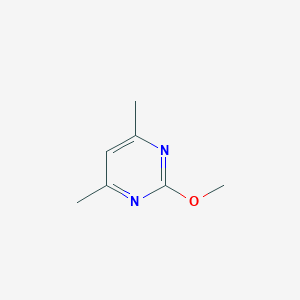

2-Methoxy-4,6-dimethylpyrimidine

Overview

Description

Synthesis Analysis

- 2-Methoxy-4,6-dimethylpyrimidine is synthesized from various starting materials, including acetyl acetone and urea, through a series of reactions to form intermediates that are further processed. This synthesis approach is characterized by the transformation of raw materials into the desired pyrimidine compound, with chloroacetic acid being one of the reagents used in the process (Wang Chun-ji, 2016).

Molecular Structure Analysis

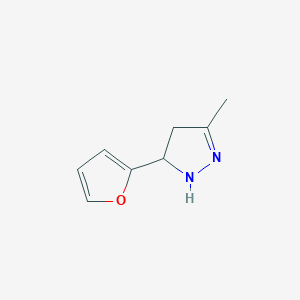

- The molecular structure of this compound is characterized by its pyrimidine ring and associated substituents. The structural analysis includes studies of molecular dimensions, demonstrating delocalized bonding within the pyrimidine ring. This is evident from the analysis of intermolecular hydrogen bonds and crystal structures (J. N. Low et al., 1994).

Chemical Reactions and Properties

- This compound participates in various chemical reactions, forming proton transfer complexes with other compounds. These reactions are instrumental in the formation of complexes, which are studied through spectrophotometric methods, and the formation constants and molar extinction coefficients of these complexes are determined (M. M. Habeeb et al., 2009).

Physical Properties Analysis

- The analysis of physical properties includes studies on the crystal structures and the hydrogen bonding patterns within the compound. These studies reveal the nature of the intermolecular interactions and how they contribute to the stability and conformation of the compound in its solid state (C. Glidewell et al., 2003).

Scientific Research Applications

Antifungal Properties : Derivatives of dimethylpyrimidin, including those structurally related to 2-Methoxy-4,6-dimethylpyrimidine, have demonstrated antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential as antifungal agents (Jafar et al., 2017).

Antibacterial and Antifungal Activities : Studies on pyrimidine derivatives have shown significant activities against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This indicates their potential in developing new antimicrobial drugs (Khan et al., 2015).

Chemical Reactions and Synthesis : Research into the reactivity of dimethylpyrimidines has provided insights into their behavior in various chemical reactions, which is essential for synthesizing new compounds and intermediates (Sakamoto et al., 1984).

Spectrophotometric Studies : The interaction of dimethylpyrimidines with other compounds has been studied using spectrophotometric methods, contributing to analytical chemistry and the development of new analytical techniques (Habeeb et al., 2009).

Biological Activities : Novel triazole compounds containing 4,6-dimethyl-pyrimidin-2-ylthio group have been synthesized and shown to possess fungicidal and plant growth regulating activities. This suggests their potential use in agricultural applications (Xu et al., 2010).

DNA Cleavage Activity : Research on newly synthesized derivatives of dimethylpyrimidine has explored their potential in DNA cleavage activity, which is crucial for understanding their role in genetic and biochemical processes (Atay et al., 2018).

Charge Transfer Complexation : Studies on the interactions of pyrimidine derivatives with electron acceptors like iodine have been conducted, shedding light on the electronic properties of these compounds and their potential applications in material science and molecular electronics (Rabie et al., 2007).

Synthesis and Structural Analysis : The synthesis of various pyrimidine derivatives, including those related to this compound, has been studied extensively, contributing to the field of organic synthesis and medicinal chemistry (Chun-ji, 2016).

Potential as Antiangiogenic Agents : Pyrimidine derivatives have been evaluated for their potential as antiangiogenic agents, which could be significant in the treatment of diseases like cancer (Jafar & Hussein, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-4,6-dimethylpyrimidine are DNA and BSA protein . The compound has been found to interact with these targets when it is part of metal (II) complexes .

Mode of Action

This compound, as part of metal (II) complexes, binds with calf thymus (CT) DNA via groove binding mode . This interaction results in changes to the DNA structure, which can have significant effects on the function of the DNA .

Biochemical Pathways

It is known that the compound can cleave nucleic acids, which suggests it may affect pathways related to dna replication and repair .

Pharmacokinetics

Its molecular weight of 13816700 and LogP value of 1.10200 suggest that it may have good bioavailability.

Result of Action

The interaction of this compound with DNA and BSA protein can result in DNA cleavage . This can lead to changes in the function of the DNA, potentially affecting cellular processes such as replication and transcription .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, and temperature can all affect the compound’s interaction with its targets .

properties

IUPAC Name |

2-methoxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYFQSOCGYVXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465627 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14001-61-7 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-methoxy-4,6-dimethylpyrimidine synthesized from a relevant pyrimidine precursor according to the research?

A1: The research article [] describes a method for synthesizing this compound from 4,6-dimethylpyrimidine-2-sulphonyl fluoride. This sulfonyl fluoride derivative is reacted with methoxide ion, leading to the displacement of the sulfur-containing group and the introduction of the methoxy group at the 2-position of the pyrimidine ring. The reaction rate is influenced by the presence and position of the methyl substituents on the pyrimidine ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)